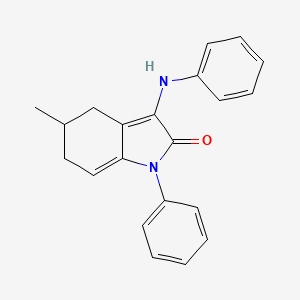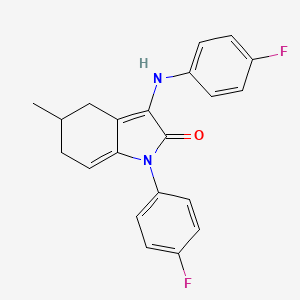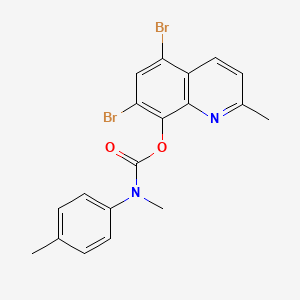![molecular formula C22H15Cl3F2N2O4 B4308399 6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4308399.png)
6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Overview
Description
6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including chloro, difluoromethoxy, indole, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the chromene moiety. The final step involves the formation of the carboxamide linkage.
Indole Derivative Synthesis: The indole derivative can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chromene Moiety Introduction: The chromene moiety can be introduced via a Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Carboxamide Formation: The final step involves coupling the indole and chromene derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A simpler compound with similar chloro substituents.
Dichlorophen: Contains dichloro and phenol groups, used as a fungicide.
Fluoroquinolones: A class of compounds with fluorine and quinolone moieties, used as antibiotics.
Uniqueness
6,8-DICHLORO-N~3~-(2-{5-[CHLORO(DIFLUORO)METHOXY]-2-METHYL-1H-INDOL-3-YL}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6,8-dichloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F2N2O4/c1-10-14(15-9-13(33-22(25,26)27)2-3-18(15)29-10)4-5-28-20(30)16-7-11-6-12(23)8-17(24)19(11)32-21(16)31/h2-3,6-9,29H,4-5H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRWQJHMSTSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-2-(3-methoxyphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4308323.png)
![4-[9-BROMO-5-(3-PYRIDYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER](/img/structure/B4308324.png)
![ETHYL 2-({[4-(2-FLUOROPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4308339.png)
![ETHYL 2-({[4-(4-FLUOROPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4308344.png)





![1-{4-[3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-2-HYDROXYPROPOXY]PHENYL}-1-PROPANONE](/img/structure/B4308392.png)
![6,8-dibromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4308393.png)

![1-(4-fluorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308401.png)
![5'-(3-chlorophenyl)-1-(4-fluorobenzyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4308409.png)
